Cas no 840464-52-0 (2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate)

2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate 化学的及び物理的性質
名前と識別子
-
- 2-methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate
- 2-Quinoxalineacetic acid, α-cyano-3-[4-(4-fluorophenyl)-1-piperazinyl]-, 2-methylpropyl ester
- 2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate
-
- インチ: 1S/C25H26FN5O2/c1-17(2)16-33-25(32)20(15-27)23-24(29-22-6-4-3-5-21(22)28-23)31-13-11-30(12-14-31)19-9-7-18(26)8-10-19/h3-10,17,20H,11-14,16H2,1-2H3
- InChIKey: NEARVXUFLXYVLU-UHFFFAOYSA-N
- ほほえんだ: C(OCC(C)C)(=O)C(C#N)C1=C(N2CCN(C3=CC=C(F)C=C3)CC2)N=C2C(=N1)C=CC=C2
2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-4748-25mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-10μmol |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-15mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-30mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-2μmol |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-20μmol |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-4748-2mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
A2B Chem LLC | BA67859-1mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA67859-25mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA67859-10mg |
2-methylpropyl 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate |
840464-52-0 | 10mg |
$291.00 | 2024-04-19 |
2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetateに関する追加情報
Research Brief on 2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate (CAS: 840464-52-0)
The compound 2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate (CAS: 840464-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Recent studies have highlighted the role of 840464-52-0 as a potent modulator of specific biochemical pathways, particularly those involving quinoxaline derivatives. The compound's unique structure, featuring a cyanoacetate moiety and a fluorophenylpiperazine group, contributes to its high affinity for certain receptor targets. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding mechanisms and selectivity profiles.
One of the key findings from recent investigations is the compound's efficacy in modulating neurotransmitter systems, particularly those associated with neurological disorders. Preclinical studies have demonstrated its potential as a candidate for treating conditions such as anxiety, depression, and schizophrenia. The fluorophenylpiperazine moiety is believed to play a critical role in its interaction with serotonin and dopamine receptors, which are central to these disorders.
In addition to its neurological applications, 840464-52-0 has shown promise in oncology research. Preliminary data suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines, possibly through the inhibition of key signaling pathways. Further studies are underway to explore its mechanism of action and potential synergies with existing chemotherapeutic agents.
The synthesis of 2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate has also been optimized in recent years, with researchers developing more efficient and scalable routes. These advancements have facilitated larger-scale production, enabling more extensive pharmacological and toxicological evaluations. The compound's stability and bioavailability have been improved through formulation studies, enhancing its suitability for further development.
Despite these promising findings, challenges remain in the clinical translation of 840464-52-0. Issues such as metabolic stability, potential off-target effects, and pharmacokinetic properties need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its therapeutic index and reduce adverse effects.
In conclusion, 2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate represents a promising candidate for multiple therapeutic areas. Its unique chemical structure and pharmacological profile warrant further investigation to fully realize its potential. Continued collaboration between chemists, biologists, and clinicians will be essential to advance this compound toward clinical applications.
840464-52-0 (2-methylpropyl 2-cyano-2-{3-4-(4-fluorophenyl)piperazin-1-ylquinoxalin-2-yl}acetate) 関連製品
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229634-62-0(1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)